![molecular formula C14H15N5O2S B2758311 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060203-70-4](/img/structure/B2758311.png)

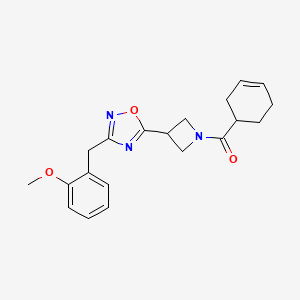

7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

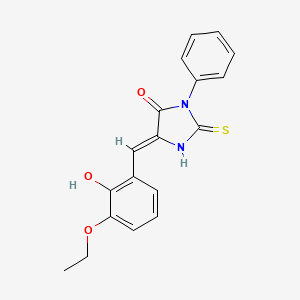

Description

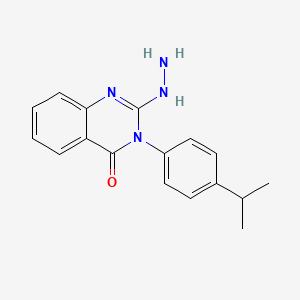

Pyrimidine derivatives, such as triazolopyrimidines, are a class of compounds that have shown a wide range of biological activities . They are part of the genetic material of DNA and RNA, which makes them valuable in the treatment of various diseases .

Synthesis Analysis

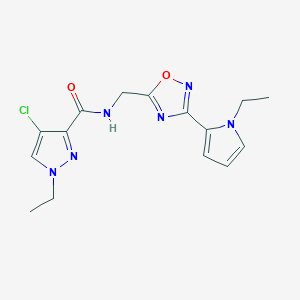

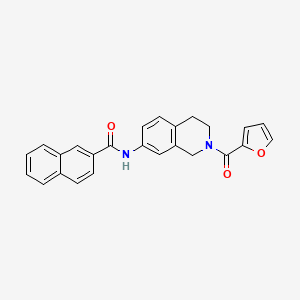

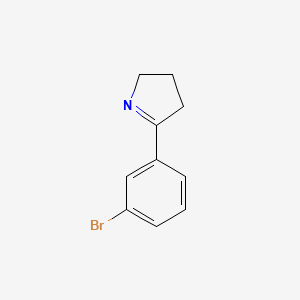

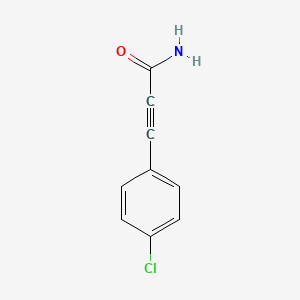

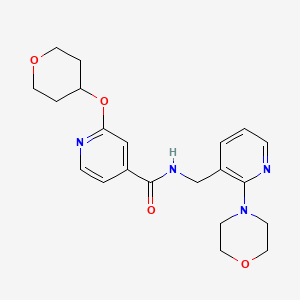

The synthesis of similar compounds often involves the reaction of certain precursors under specific conditions . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . This structure is integral to DNA and RNA, which imparts diverse pharmacological properties .Chemical Reactions Analysis

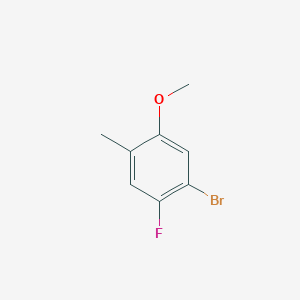

The chemical reactions involving these compounds can be complex and varied, depending on the specific reactants and conditions . For example, when a certain compound was reacted with another in chloroform under reflux, it afforded a specific product .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can depend on their specific structure and substituents . For example, pyrimidine is a much weaker base than pyridine and is soluble in water .Scientific Research Applications

- Research Findings : Researchers have designed novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives incorporating a (thio)urea moiety as LSD1 inhibitors. Among these, compound 31 demonstrated moderate LSD1 inhibitory activity and increased H3K4me2 expression at the cellular level. It also exhibited selectivity against MAO-A/-B and certain kinases. Although these compounds showed moderate anti-LSD1 activity, they provide a useful template for developing more potent LSD1 inhibitors for cancer treatment .

- Research Approach : A series of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for antitumor activity against five human cancer cell lines (MGC-803, MCF-7, EC-109, PC-3, and Hela) in vitro .

- Impact : It affects USP28 protein levels, inhibiting proliferation, cell cycle progression (S phase), and epithelial-mesenchymal transition (EMT) in gastric cancer cell lines .

- Design and Evaluation : [1,2,3]Triazolo[4,5-d]pyrimidine derivatives with a hydrazone moiety were synthesized and evaluated for antiproliferative activity .

- Potential : They could serve as a foundation for developing more potent LSD1 inhibitors for cancer therapy .

LSD1 Inhibition for Cancer Treatment

Antitumor Activity

Reversible Binding to USP28 in Gastric Cancer

Hydrazone Moiety as Antiproliferative Agents

Enzyme Selectivity and Cellular Inhibition

Structure-Activity Relationship (SAR) Studies

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) and Ubiquitin Specific Peptidase 28 (USP28) . CDK2 is a crucial regulator of the cell cycle, and USP28 is associated with the occurrence and development of various malignancies .

Mode of Action

Similar pyrimidine derivatives have been found to inhibit cdk2 , which is a key regulator of cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, the compound may also affect the ubiquitin-proteasome pathway by inhibiting USP28 , which could lead to the degradation of proteins essential for cancer cell survival.

Result of Action

The compound likely exerts its effects by inhibiting the proliferation of cancer cells. This is achieved through the inhibition of CDK2, leading to cell cycle arrest , and possibly through the inhibition of USP28, affecting protein degradation pathways . These actions can lead to the death of cancer cells.

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-[(3,5-dimethoxyphenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S/c1-19-13-12(17-18-19)14(16-8-15-13)22-7-9-4-10(20-2)6-11(5-9)21-3/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRIVGAXRBOYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)SCC3=CC(=CC(=C3)OC)OC)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2758230.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2758239.png)

![8-methoxy-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2758243.png)